molecular formula C19H17N3O6S2 B2434703 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate CAS No. 896007-10-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate

Cat. No.: B2434703
CAS No.: 896007-10-6
M. Wt: 447.48
InChI Key: ZHXBJOLCODNUOV-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research on thiadiazoles and their derivatives, including compounds structurally similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate, demonstrates significant antimycobacterial activity. These compounds have been synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of potency. The modification of these molecules, such as through derivatization to increase lipophilicity, aims to improve cellular permeability and antimycobacterial efficacy (Gezginci, Martin, & Franzblau, 1998).

Antioxidant Additives for Lubricating Oils

Compounds with thiadiazole components have also been evaluated as antioxidant additives for lubricating oils. Their chemical structure allows for reactions that yield products capable of inhibiting oxidative degradation in lubricants, thereby extending their operational life and enhancing performance (Amer, Hassan, Moawad, & Shaker, 2011).

Fungicidal Activity

Further, the synthesis of thiadiazole derivatives has demonstrated potential fungicidal activity against pathogens such as Rhizoctonia solani, a significant threat to agricultural productivity. The structure-activity relationship studies of these compounds reveal the potential for designing effective fungicides to protect crops (Chen, Li, & Han, 2000).

Molecular Structure Studies

On a more fundamental level, studies on compounds with pyrazole and thiadiazole rings, akin to the molecule , contribute to understanding their molecular structure, electronic properties, and interaction mechanisms. Such insights are invaluable for designing new materials and pharmaceuticals with targeted properties (Shibata & Mizuguchi, 2010).

Anticancer Agents

Moreover, the incorporation of thiadiazole and pyrazole motifs into compounds has been explored for anticancer applications. Novel synthetic routes have led to derivatives that exhibit promising anticancer activities, underscoring the therapeutic potential of these chemical frameworks (Sayed et al., 2019).

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-2-16(24)20-18-21-22-19(30-18)29-11-13-8-14(23)15(9-26-13)28-17(25)10-27-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBJOLCODNUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.